Naltrexone

Catalog No.
S003421
CAS No.
16590-41-3
M.F
C20H23NO4
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naltrexone

CAS Number

16590-41-3

Product Name

Naltrexone

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1

InChI Key

DQCKKXVULJGBQN-XFWGSAIBSA-N

SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Solubility

Solubility of 100 mg/mL in water at 25 °C /Naltrexone hydrochloride/
Insoluble in water
Soluble in ethanol
3.07e+00 g/L

Synonyms

Antaxone, Celupan, EN 1639A, EN-1639A, EN1639A, Nalorex, Naltrexone, Naltrexone Hydrochloride, Nemexin, ReVia, Trexan

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

Description

The exact mass of the compound Naltrexone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 100 mg/ml (as hydrochloride salt)in water, 6.67x10+2 mg/l at 25 °c (est)insoluble in watersoluble in ethanol3.07e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758439. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Naloxone. It belongs to the ontological category of organic heteropentacyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Naltrexone in Opioid Use Disorder Treatment

Naltrexone is a medication approved by the Food and Drug Administration (FDA) for the treatment of opioid use disorder (OUD) . It works by blocking the opioid receptors in the brain, preventing opioids from binding and producing their characteristic effects, such as euphoria and pain relief. This can help individuals with OUD to reduce cravings and relapse rates.

Research has shown that naltrexone is effective when used in combination with behavioral therapy for OUD treatment . Studies have demonstrated that naltrexone can significantly reduce:

  • Frequency of opioid use
  • Days of heavy opioid use
  • Risk of relapse

Here are some additional points to consider:

  • Dosage and formulation: Naltrexone is available in various formulations, including oral tablets, injectable implants, and extended-release injectable medications. The appropriate dosage and formulation will depend on individual factors .
  • Long-acting vs. short-acting formulations: Long-acting formulations of naltrexone, such as implants, may improve adherence compared to daily oral tablets .

Naltrexone in Alcohol Use Disorder Treatment

Naltrexone is also FDA-approved for the treatment of alcohol use disorder (AUD) . The mechanism of action for AUD is not fully understood, but it is believed to involve reducing the pleasurable effects of alcohol, thereby decreasing cravings and consumption .

Research suggests that naltrexone can be helpful for individuals with AUD by:

  • Reducing the number of heavy drinking days
  • Decreasing the total amount of alcohol consumed
  • Increasing the duration of abstinence periods

Here are some additional points to consider:

  • Treatment approach: Naltrexone is most effective when used in combination with behavioral therapy for AUD treatment .
  • Targeted dosing: Recent research suggests that targeted naltrexone dosing, where the medication is taken only before anticipated high-risk drinking situations, may be effective for some individuals .

Naltrexone is a synthetic opioid antagonist primarily used in the treatment of opioid use disorder and alcohol dependence. Its chemical structure is derived from oxymorphone, specifically characterized as N-cyclopropylmethylnoroxymorphone. Naltrexone works by blocking the effects of opioids at the receptor level, thereby reducing cravings and preventing relapse in individuals recovering from addiction. It is marketed under various brand names, including Revia and Vivitrol, with formulations available for both oral and intramuscular administration .

Naltrexone works by competitively binding to opioid receptors in the brain. These receptors are responsible for mediating the pleasurable effects of opioids, such as euphoria and pain relief. By occupying the receptors, naltrexone prevents opioids from binding and exerting their effects. This reduces cravings and the desire to use opioids or alcohol [].

In the case of AUD, naltrexone is thought to work by interfering with the brain's reward system. Alcohol consumption stimulates the release of dopamine, a neurotransmitter associated with pleasure and reward. Naltrexone blunts this dopamine response, thereby reducing the reinforcing effects of alcohol and the motivation to drink.

Physical and Chemical Properties

  • Molecular Formula: C20H21NO4
  • Molecular Weight: 341.38 g/mol
  • Melting Point: 154-158 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, freely soluble in hot ethanol []
  • pKa: 8.3 []

The primary mechanism of action for naltrexone involves its interaction with opioid receptors, specifically the mu, kappa, and delta receptors. By binding to these receptors, naltrexone inhibits the euphoric and sedative effects typically produced by opioid agonists. This antagonistic effect is crucial in preventing relapse in individuals recovering from opioid addiction .

In terms of

Naltrexone exhibits a unique profile of biological activity as a pure opioid antagonist. It does not possess agonist activity and has minimal side effects related to opioid use. The drug's efficacy in treating alcohol dependence is not entirely understood but is believed to involve modulation of the brain's reward pathways. Naltrexone reduces cravings for alcohol and helps maintain abstinence by blocking the reinforcing effects of alcohol consumption .

Pharmacokinetics:

  • Bioavailability: 5-60% (oral)
  • Metabolism: Primarily hepatic; not metabolized by cytochrome P450 enzymes.
  • Half-life: Approximately 4 hours for naltrexone; 13 hours for 6β-naltrexol .

The synthesis of naltrexone can be achieved through various methods. A notable recent advancement includes an asymmetric synthesis that begins with simple achiral precursors, utilizing catalytic enantioselective reactions to introduce stereogenic centers. This method allows for the production of either enantiomer of naltrexone, which may have different biological activities .

Another approach involves the selective ring-opening reaction of the cyclopropyl group in naltrexone to yield other derivatives, demonstrating its versatility in organic synthesis .

Naltrexone is primarily employed in:

  • Opioid Use Disorder Treatment: It blocks the effects of opioids and reduces cravings.
  • Alcohol Dependence Treatment: It aids in maintaining abstinence by diminishing the pleasurable effects of alcohol.
  • Weight Management: In combination with bupropion, naltrexone is used as part of a weight loss regimen under the brand name Contrave .

Naltrexone interacts with several substances due to its pharmacological profile:

  • Opioids: Naltrexone can precipitate withdrawal symptoms in individuals dependent on opioids if administered during active use.
  • Alcohol: Studies indicate that naltrexone can significantly reduce alcohol consumption and cravings when used as part of a comprehensive treatment plan .
  • Other Medications: While it has low potential for drug interactions due to its unique metabolic pathway, caution is advised when combined with medications that affect liver function or have sedative properties .

Naltrexone shares structural similarities with several other compounds within the opioid antagonist category. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
NaloxoneSimilar morphinan coreShorter duration of action; primarily used in overdose situations.
BuprenorphinePartial agonistProvides analgesic effects while also being an antagonist; used for pain management and addiction treatment.
MethadoneAgonistLong-acting opioid used for pain relief and as part of addiction detoxification protocols; different mechanism compared to antagonists like naltrexone.
6β-NaltrexolActive metaboliteSimilar antagonist properties; longer half-life than naltrexone itself.

Naltrexone's uniqueness lies in its pure antagonist nature without any agonist activity, making it particularly effective for treating substance use disorders without the risk of dependency associated with agonists like methadone or buprenorphine .

Physical Description

Solid

Color/Form

Crystals from acetone

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

341.16270821 g/mol

Monoisotopic Mass

341.16270821 g/mol

Heavy Atom Count

25

LogP

1.92
1.92 (LogP)
log Kow = 1.92
0.7

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas. /Naltrexone hydrochloride/
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

168-170 °C
169 °C
Crystals from methanol. MP: 274-276 °C /Naltrexone hydrochloride/
169 - 170 °C; 274 - 276 °C (hydrochloride salt)

UNII

5S6W795CQM

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (47.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (23.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (35.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (26.03%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (23.29%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (12.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400 (52.05%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Naltrexone is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Used as an adjunct to a medically supervised behaviour modification program in the maintenance of opiate cessation in individuals who were formerly physically dependent on opiates and who have successfully undergone detoxification. Also used for the management of alcohol dependence in conjunction with a behavioural modification program.
FDA Label

Livertox Summary

Naltrexone is a synthetic opioid antagonist used in prevention of relapse of opiate addiction and alcoholism. Naltrexone has been associated with low rates of serum enzyme elevations during therapy and with rare instances of clinically apparent liver injury.

Drug Classes

Substance Abuse Treatment Agents; Opioid Antagonists

Therapeutic Uses

Narcotic Antagonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Naltrexone is included in the database.
Naltrexone hydrochloride is designated an orphan drug by the US Food and Drug Administration (FDA) and is used orally for its opiate antagonist effects as an adjunct to a medically supervised behavior modification program in the maintenance of opiate cessation (opiate-free state) in individuals formerly physically dependent on opiates and who have successfully undergone detoxification. /Included in US product label/
Naltrexone is used orally or im in the management of alcohol dependence in conjunction with a comprehensive management program that includes psychosocial support. /Included in US product label/
For more Therapeutic Uses (Complete) data for Naltrexone (31 total), please visit the HSDB record page.

Pharmacology

Naltrexone, a pure opioid antagonist, is a synthetic congener of oxymorphone with no opioid agonist properties. Naltrexone is indicated in the treatment of alcohol dependence and for the blockade of the effects of exogenously administered opioids. It markedly attenuates or completely blocks, reversibly, the subjective effects of intravenously administered opioids. When co-administered with morphine, on a chronic basis, naltrexone blocks the physical dependence to morphine, heroin and other opioids. In subjects physically dependent on opioids, naltrexone will precipitate withdrawal symptomatology.
Naltrexone is a noroxymorphone derivative with competitive opioid antagonistic property. Naltrexone reverses the effects of opioid analgesics by binding to the various opioid receptors in the central nervous system, including the mu-, kappa- and gamma-opioid receptors. This leads to an inhibition of the typical actions of opioid analgesics, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. Naltrexone is longer-acting and more potent compared to naloxone.

MeSH Pharmacological Classification

Alcohol Deterrents

ATC Code

A08AA
N - Nervous system
N07 - Other nervous system drugs
N07B - Drugs used in addictive disorders
N07BB - Drugs used in alcohol dependence
N07BB04 - Naltrexone

Mechanism of Action

Naltrexone is a pure opiate antagonist and has little or no agonist activity. The mechanism of action of naltrexone in alcoholism is not understood; however, involvement of the endogenous opioid system is suggested by preclinical data. Naltrexone is thought to act as a competitive antagonist at mc, κ, and δ receptors in the CNS, with the highest affintiy for the μ receptor. Naltrexone competitively binds to such receptors and may block the effects of endogenous opioids. This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving. The major metabolite of naltrexone, 6-β-naltrexol, is also an opiate antagonist and may contribute to the antagonistic activity of the drug.
Naltrexone competes for opiate receptors and displaces opioid drugs from these receptors, thus reversing their effects. It is capable of antagonizing all opiate receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Vapor Pressure

3.11X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

17-but-3-enyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
17-butyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
3-(cyclopropylmethoxy)-17-(cyclopropylmethyl)-4,5alpha-epoxy-14-hydroxymorphinan-6-one
17-(cyclopropylmethyl)-4-5alpha-epoxy-3,10alpha,14-trihydroxymorphinan-6-one
For more Impurities (Complete) data for Naltrexone (10 total), please visit the HSDB record page.

Other CAS

16590-41-3

Absorption Distribution and Excretion

Although well absorbed orally, naltrexone is subject to significant first pass metabolism with oral bioavailability estimates ranging from 5 to 40%.
Both parent drug and metabolites are excreted primarily by the kidney (53% to 79% of the dose), however, urinary excretion of unchanged naltrexone accounts for less than 2% of an oral dose and fecal excretion is a minor elimination pathway. The renal clearance for naltrexone ranges from 30 to 127 mL/min and suggests that renal elimination is primarily by glomerular filtration.
1350 L [intravenous administration]
~ 3.5 L/min [after IV administration]
Naltrexone hydrochloride is rapidly and almost completely (about 96%) absorbed from the GI tract following oral administration, but the drug undergoes extensive first-pass metabolism in the liver. Only 5-40% of an orally administered dose reaches systemic circulation unchanged. Considerable interindividual variation in absorption of the drug during the first 24 hours after a single dose has been reported. The bioavailability of naltrexone hydrochloride tablets is reportedly similar to that of an oral solution of the drug (not commercially available in the US).
Peak plasma concentrations of naltrexone and 6-beta-naltrexol (the major metabolite of naltrexone) usually occur within 1 hour following oral administration of the tablets and 0.6 hours following oral administration of the solution. Because orally administered naltrexone undergoes substantial first-pass metabolism, plasma concentrations of 6-beta-naltrexol following oral administration are substantially higher than corresponding concentrations of naltrexone. Following oral administration, the area under the serum concentration-time curve (AUC) for 6-beta-naltrexol is 10-30 times greater than the AUC for naltrexone. Following single- or multiple-dose (i.e., once daily) oral administration of naltrexone hydrochloride 50 mg in healthy individuals, peak plasma concentrations of naltrexone and 6-beta-naltrexol averaged 10.6-13.7 and 109-139 ng/mL, respectively.
Little, if any, accumulation of naltrexone and/or 6-beta-naltrexol appears to occur following chronic administration of the drug. Following chronic administration of naltrexone, plasma concentrations of 6-beta-naltrexol are at least 40% higher than those following administration of a single dose of the drug; however, plasma concentrations of naltrexone and 6-beta-naltrexol 24 hours after each dose of chronically administered drug are similar to concentrations 24 hours after a single dose of the drug in most patients.
Naltrexone hydrochloride is widely distributed throughout the body, but considerable interindividual variation in distribution parameters during the first 24 hours following a single oral dose has been reported. Following subcutaneous administration of radiolabeled drug in rats, the drug distributes into CSF within 30 minutes. In animals, CSF naltrexone concentrations are reported to be approximately 30% of concurrent peak plasma concentrations. The drug and its metabolites have been shown to distribute into saliva and erythrocytes following oral administration in humans.
For more Absorption, Distribution and Excretion (Complete) data for Naltrexone (13 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. When administered orally, naltrexone undergoes extensive biotransformation and is metabolized to 6 beta-naltrexol (which may contribute to the therapeutic effect) and other minor metabolites.
Naltrexone is metabolized in the liver principally by reduction of the 6-keto group of naltrexone to 6-beta-naltrexol (6-beta-hydroxynaltrexone). Naltrexone also undergoes metabolism by catechol-O-methyl transferase (COMT) to form 2-hydroxy-3-methoxy-6-beta-naltrexol (HMN) and 2-hydroxy-3-methoxynaltrexone. Several minor metabolites have also been identified, including noroxymorphone and 3-methoxy-6-beta-naltrexol. Because oral but not im administration of naltrexone results in substantial first-pass hepatic metabolism of the drug, 6-beta-naltrexol concentrations following im administration are substantially lower than concentrations of the metabolite obtained following oral administration. Naltrexone does not appear to inhibit or induce its own metabolism following chronic administration. Cytochrome P-450 (CYP) isoenzymes are not involved in the metabolism of naltrexone. Naltrexone and its metabolites undergo conjugation with glucuronic acid. The major fraction of total drug and metabolites in both plasma and urine consists of conjugated metabolites. The drug and its metabolites may undergo enterohepatic circulation.
Metabolites of naltrexone may contribute to the opiate antagonist activity of the drug. Like naltrexone, 6-beta-naltrexol is an essentially pure opiate antagonist, with a potency of 6-8% that of naltrexone in precipitating withdrawal symptoms in dogs physically dependent on morphine and 1.25-2% that of naltrexone in mice. Because of its weak affinity for opiate receptors, 2-hydroxy-3-methoxy-6-beta-naltrexol (HMN) may not contribute appreciably to the opiate antagonist activity of naltrexone; however, the in vivo opiate antagonist activity of HMN or 2-hydroxy-3-methoxynaltrexone has not been studied. Noroxymorphone, a minor metabolite of naltrexone, is a potent opiate agonist and may be responsible for the agonist activity (eg, miosis) that occurs infrequently in individuals receiving naltrexone.
Naltrexone and its metabolites (unconjugated and conjugated) are excreted principally in urine via glomerular filtration; 6-beta-naltrexol, conjugated 6-beta-naltrexol, and conjugated naltrexone are also excreted via tubular secretion. Naltrexone may also undergo partial reabsorption by the renal tubules. Following single- or multiple-dose oral administration of naltrexone hydrochloride, respectively, approximately 38-60 or 70% of a dose has been recovered in urine, principally as 6-beta-naltrexol (conjugated and unconjugated). Most urinary excretion of naltrexone occurs within the first 4 hours after oral administration. Less than 2% of an orally administered dose is excreted unchanged in urine within 24 hours. Approximately 5-10, 19-35, 7-16, 3.5-4.6, and 0.45% of an oral dose are excreted in urine as conjugated naltrexone, 6-beta-naltrexol, conjugated 6-beta-naltrexol, 2-hydroxy-3-methoxy-6-beta-naltrexol (HMN), and 2-hydroxy-3-methoxynaltrexone, respectively, within 24 hours. Less than 5% of a dose is excreted in feces, principally as 6-beta-naltrexol, within 24 hours following single- or multiple-dose oral administration of the drug. Following oral administration of 50 mg of radiolabeled naltrexone in one patient, approximately 93% of the radiolabeled dose was excreted within 133 hours; about 79 and 14% were excreted in urine and feces, respectively.
Following im administration of naltrexone extended-release injection, the half-life of naltrexone and 6-beta-naltrexol is 5-10 days.
For more Metabolism/Metabolites (Complete) data for Naltrexone (6 total), please visit the HSDB record page.
Naltrexone has known human metabolites that include Naltrexone-3-glucuronide.
Hepatic. When administered orally, naltrexone undergoes extensive biotransformation and is metabolized to 6 beta-naltrexol (which may contribute to the therapeutic effect) and other minor metabolites. Route of Elimination: Both parent drug and metabolites are excreted primarily by the kidney (53% to 79% of the dose), however, urinary excretion of unchanged naltrexone accounts for less than 2% of an oral dose and fecal excretion is a minor elimination pathway. The renal clearance for naltrexone ranges from 30 to 127 mL/min and suggests that renal elimination is primarily by glomerular filtration. Half Life: 4 hours for naltrexone and 13 hours for the active metabolite 6 beta-naltrexol.

Associated Chemicals

Naltrexone hydrochloride; 16676-29-2

Wikipedia

Naltrexone
FOX-7

FDA Medication Guides

Vivitrol
Naltrexone
FOR SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR
ALKERMES
05/06/2021

Drug Warnings

Naltrexone hydrochloride is contraindicated in: 1. Patients receiving opioid analgesics. 2. Patients currently dependent on opioids, including those currently maintained on opiate agonists (e.g., methadone ) or partial agonists (e.g., buprenorphine). 3. Patients in acute opioid withdrawal. 4. Any individual who has failed the naloxone challenge test or who has a positive urine screen for opioids. 5. Any individual with a history of sensitivity to naltrexone hydrochloride or any other components of this product. It is not known if there is any cross-sensitivity with naloxone or the phenanthrene containing opioids.
Cases of hepatitis and clinically significant liver dysfunction were observed in association with naltrexone hydrochloride exposure during the clinical development program and in the postmarketing period. Transient, asymptomatic hepatic transaminase elevations were also observed in the clinical trials and postmarketing period. When patients presented with elevated transaminases, there were often other potential causative or contributory etiologies identified, including pre-existing alcoholic liver disease, hepatitis B and/or C infection, and concomitant usage of other potentially hepatotoxic drugs. Although clinically significant liver dysfunction is not typically recognized as a manifestation of opioid withdrawal, opioid withdrawal that is precipitated abruptly may lead to systemic sequelae, including acute liver injury. Patients should be warned of the risk of hepatic injury and advised to seek medical attention if they experience symptoms of acute hepatitis. Use of naltrexone hydrochloride should be discontinued in the event of symptoms and/or signs of acute hepatitis.
An increase in naltrexone AUC of approximately 5- and 10-fold in patients with compensated and decompensated liver cirrhosis, respectively, compared with subjects with normal liver function has been reported. These data also suggest that alterations in naltrexone bioavailability are related to liver disease severity.
Studies to evaluate possible interactions between naltrexone hydrochloride and drugs other than opiates have not been performed. Consequently, caution is advised if the concomitant administration of naltrexone hydrochloride and other drugs is required. The safety and efficacy of concomitant use of naltrexone hydrochloride and disulfiram is unknown, and the concomitant use of two potentially hepatotoxic medications is not ordinarily recommended unless the probable benefits outweigh the known risks. Lethargy and somnolence have been reported following doses of naltrexone hydrochloride and thioridazine. Patients taking naltrexone hydrochloride may not benefit from opioid containing medicines, such as cough and cold preparations, antidiarrheal preparations, and opioid analgesics. In an emergency situation when opioid analgesia must be administered to a patient receiving naltrexone hydrochloride, the amount of opioid required may be greater than usual, and the resulting respiratory depression may be deeper and more prolonged.
For more Drug Warnings (Complete) data for Naltrexone (36 total), please visit the HSDB record page.

Biological Half Life

4 hours for naltrexone and 13 hours for the active metabolite 6 beta-naltrexol.
Plasma concentrations of naltrexone and 6-beta-naltrexol, the major metabolite, appear to decline in a biphasic manner during the first 24 hours following a single oral dose or during chronic administration of the drug. Following oral administration of single or multiple doses of naltrexone hydrochloride, the plasma half-lives of naltrexone and 6-beta-naltrexol in the initial phase (t1/2 alpha) average 1.1-3.9 and 2.3-3.1 hours, respectively, and the plasma half-lives in the terminal phase (t1/2 beta) average 9.7-10.3 and 11.4-16.8 hours, respectively. Plasma concentrations of naltrexone and 6-beta-naltrexol have also been reported to decline in a triphasic manner following oral administration, with a terminal elimination half-life after the first 24 hours of 96 hours for naltrexone and 18 hours for 6-beta-naltrexol, possibly resulting from initial distribution into body tissues and subsequent redistribution into systemic circulation.
Pharmacokinetics of naltrexone hydrochloride (NTX) and naltrexone glucuronide was studied in the dog using HPLC-electrochemical detection with naloxone as internal standard. After iv 5 mg or po 10 mg NTX, ... the elimination half-lives of NTX were 78 +/- 6 min and 74 +/- 6 min, respectively. ... The major metabolite of NTX in dog plasma was beta-glucuronidase-hydrolyzable conjugate. Dosing NTX intravenously and orally, ... the elimination half-lives of the glucuronide from plasma were 3.4 hr and 12.6 hr, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: H. Blumberg et al., United States of America patent 3332950 (1967 to Endo).

General Manufacturing Information

Approved in the US for the treatment of alcohol abuse.
Subcutaneous (investigational): Because of notoriously poor compliance, studies are in progress utilizing a biodegradable bead containing naltrexone that would require subcutaneous implantation only once a month.

Analytic Laboratory Methods

Analyte: naltrexone hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Naltrexone hydrochloride/
Analyte: naltrexone hydrochloride; matrix: chemical purity; procedure: dissolution in glacial acetic acid and acetic anhydride; addition of mercuric acetate and methyl violet indicator; titration with perchloric acid /Naltrexone hydrochloride/
Analyte: naltrexone hydrochloride; matrix: chemical purity; procedure: dissolution in ethanol; addition of hydrochloric acid; potentiometric titration with sodium hydroxide /Naltrexone hydrochloride/

Clinical Laboratory Methods

Analyte: naltrexone hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification) /Naltrexone hydrochloride/
Analyte: naltrexone hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with ultraviolet detection at 280 nm and comparison to standards (chemical purity) /Naltrexone hydrochloride/
Naltrexone has been proven to be an effective treatment option for the treatment of alcohol dependency. In this article we introduce a reliable and simple method developed for the simultaneous determination of naltrexone and 6-beta-naltrexol in human serum by using high-performance liquid chromatography (HPLC). Liquid-liquid extraction with butyl acetate from basic solutions (pH 9) was chosen for extraction with nalorphine as an internal standard (IS). Analytes were back-extracted from organic solvent into perchloric acid. The acid extract was chromatographed by HPLC with a reverse-phase ODS-column and electrochemical detector. The mobile phase was a NaH(2)PO(4)-solution with acetonitrile as an organic modifier and octanesulfonic acid and tetraethylammonium hydrogen sulfate as ion-pair reagents. The recovery of the extraction method was 48% for naltrexone and 75% for 6-beta-naltrexol. The limit of quantification was 5.0 ng/mL for naltrexone and 1.0 ng/mL for 6-beta-naltrexol. The analyzed concentrations of naltrexone differed from the theoretic concentrations by 0.7 to 2.3% and those of 6-beta-naltrexol by 2.6%. The relative standard deviation of within-day assay was from 0.9 to 5.7% for naltrexone and from 0.8 to 4.2% for 6-beta-naltrexol; for the between-day assay it was 5.7% and 4.2%, respectively. Our results indicate that the developed method is suitable for determination of naltrexone and 6-beta-naltrexol in human serum.
An extensive procedure that allows excellent recovery of naltrexone biological fluids (blood plasma, urine, cerebrospinal fluid) is described. An HPLC method with electrochemical detection was developed that permits separation and quantification in a single HPLC run of 15 min. The mobile phase consisted of 0.1 M monoammonium phosphate and 0.02% (wt/vol) octane sodium sulfate at pH 4.5 and was modified with alcohols such as methanol, ethanol, and isopropanol.
For more Clinical Laboratory Methods (Complete) data for Naltrexone (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Light sensitive. Keep in a dry place. /Naltrexone hydrochloride/
Naltrexone hydrochloride tablets should be stored in well-closed containers at 15-30 °C.
The entire dose pack containing naltrexone for extended-release injectable suspension should be refrigerated at 2-8 °C; the dose pack can be stored at room temperature (ie, room temperatures not exceeding 25 °C) for up to 7 days. Storage at temperatures above 25 °C or freezing should be avoided.
Store in a tightly sealed container, protected from light, and at room temperature.

Interactions

Naltrexone may increase the CNS effects of yohimbine (anxiety, tremors, nausea, palpitations) and increase plasma cortisol levels.
Naltrexone is a clinically approved medication for alcoholism. We aimed to investigate the effectiveness of naltrexone co-administered with cocaine and the association of these substances with immediate-early gene expression in the rat prefrontal cortex. We used chronic operant ethanol self-administration and oral treatments prescribed for alcoholism and available in pharmacies to maximize the predictive validity in humans. We performed real-time PCR analysis to determine gene expression levels in the prefrontal cortex. Only the highest dose of naltrexone (1, 3, and 10 mg/kg, p.o.) reduced the response to ethanol. Cocaine increased ethanol self-administration in a dose-dependent manner (2.5, 10, 20 mg/kg, i.p.) and reversed the naltrexone-induced reduction. Naltrexone failed to prevent the cocaine-induced increase in locomotor activity observed in these animals. Chronic self-administration of ethanol reduced the expression of the C-fos gene 4- to 12-fold and increased expression of the COX-2 (up to 4-fold) and Homer1a genes in the rat prefrontal cortex. Chronic ethanol self-administration is prevented by naltrexone, but cocaine fully reverses this effect. This result suggests that cocaine may overcome naltrexone's effectiveness as a treatment for alcoholism. The ethanol-induced reduction in C-fos gene expression in the prefrontal cortex reveals an abnormal activity of these neurons, which may be relevant in the compulsive consumption of ethanol, the control of reward-related areas and the behavioral phenotype of ethanol addiction.
In appetite research, drugs frequently progress to clinical trials on the basis of outcome (reduced food intake/body weight gain) with insufficient attention to process (behavioral analysis). Although bupropion and naltrexone (alone and in combination) reduce food consumption in rodents and humans, their effects on behavior during feeding tests have not been thoroughly investigated. This study aimed to assess the behavioral specificity of anorectic responses to bupropion, naltrexone and their combination. Video analysis was employed to characterize the behavioral effects of acute systemic treatment with bupropion (10.0-40.0 mg/kg), naltrexone (0.1-3.0 mg/kg) and combined bupropion (20 mg/kg) plus naltrexone (0.1-1.0 mg/kg) in non-deprived male rats exposed for 1 hr to palatable mash. Particular attention was paid to the behavioral satiety sequence (BSS). In experiment 1, the anorectic response to 40 mg/kg bupropion was associated with significant psychomotor stimulation and a complete disruption of the BSS. In experiment 2, the anorectic response to 3 mg/kg naltrexone was associated with an accelerated but otherwise normal BSS. In experiment 3, the co-administration of 20 mg/kg bupropion and naltrexone (0.1 and 1.0 mg/kg) not only produced an additive anorectic profile (including a reduced rate of eating), but the addition of the opioid receptor antagonist also concurrently attenuated the psychomotor stimulant response to the atypical antidepressant. Low-dose co-treatment with naltrexone and bupropion produces a stronger suppression of appetite than that seen with either agent alone and has the additional advantage of reducing some of the unwanted effects of bupropion.
Opioid antagonists (e.g., naltrexone) and positive modulators of gamma-aminobutyric-acidA (GABAA) receptors (e.g., alprazolam) modestly attenuate the abuse-related effects of stimulants like amphetamine. The use of higher doses to achieve greater efficacy is precluded by side effects. Combining naltrexone and alprazolam might safely maximize efficacy while avoiding the untoward effects of the constituent compounds. The present pilot study tested the hypothesis that acute pretreatment with the combination of naltrexone and alprazolam would not produce clinically problematic physiological effects or negative subjective effects and would reduce the positive subjective effects of d-amphetamine to a greater extent than the constituent drugs alone. Eight nontreatment-seeking, stimulant-using individuals completed an outpatient experiment in which oral d-amphetamine (0, 15, and 30 mg) was administered following acute pretreatment with naltrexone (0 and 50 mg) and alprazolam (0 and 0.5 mg). Subjective effects, psychomotor task performance, and physiological measures were collected. Oral d-amphetamine produced prototypical physiological and stimulant-like positive subjective effects (e.g., VAS ratings of Active/Alert/Energetic, Good Effect, and High). Pretreatment with naltrexone, alprazolam, and their combination did not produce clinically problematic acute physiological effects or negative subjective effects. Naltrexone and alprazolam each significantly attenuated some of the subjective effects of d-amphetamine. The combination attenuated a greater number of subjective effects than the constituent drugs alone. The present results support the continued evaluation of an opioid receptor antagonist combined with a GABAA-positive modulator using more clinically relevant experimental conditions like examining the effect of chronic dosing with these drugs on methamphetamine self-administration.
For more Interactions (Complete) data for Naltrexone (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Naltrexone hydrochloride/
/Naltrexone/ has been mixed with juices and syrups to mask the bitter taste and was stable for 60-90 days.

Dates

Modify: 2023-09-13
1:The Use of Naltrexone in Low Doses Beyond the Approved Indication [Internet]. Ringerike T, Pike E, Nevjar J, Klemp M.Oslo, Norway: Knowledge Centre for the Health Services at The Norwegian Institute of Public Health (NIPH); 2015 Apr. PMID: 28510411 Free Books & Documents2:New opioid receptor antagonist: naltrexone-14-O-sulfate synthesis and pharmacology. Zádor F, Király K, Váradi A, Balogh M, Fehér Á, Kocsis D, Erdei AI, Lackó E, Zádori ZS, Hosztafi S, Noszál B, Riba P, Benyhe S, Fürst S, Al-Khrasani M.Eur J Pharmacol. 2017 May 11. pii: S0014-2999(17)30343-6. doi: 10.1016/j.ejphar.2017.05.024. [Epub ahead of print] PMID: 28502630 3:A comparison of antidepressants with/without naltrexone on sexual side effects. Thapa M, Petrakis I, Ralevski E.J Dual Diagn. 2017 May 8:0. doi: 10.1080/15504263.2017.1326650. [Epub ahead of print] PMID: 28481169

Explore Compound Types